S-Adenosyl-L-methionine Disulfate Tosylate
Overview
Description
S-Adenosyl-L-methionine Disulfate Tosylate: is a compound that serves as a methyl group donor in various biochemical processes. It is a derivative of S-Adenosyl-L-methionine, which is naturally present in the body and plays a crucial role in cellular metabolism. This compound is known for its applications in medical research, particularly in the treatment of liver diseases, depression, and osteoarthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Adenosyl-L-methionine Disulfate Tosylate is typically synthesized by reacting adenosine with L-methionine in the presence of a catalyst. The reaction involves the formation of a disulfate tosylate salt, which enhances the stability of the compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: S-Adenosyl-L-methionine Disulfate Tosylate undergoes various types of chemical reactions, including:
Methylation: It donates a methyl group to substrates such as nucleic acids, proteins, and lipids.
Transmethylation: It participates in the transfer of methyl groups to acceptor molecules
Common Reagents and Conditions: The reactions involving this compound typically require the presence of specific enzymes, such as S-adenosylmethionine synthetase, which catalyzes the formation of the compound from L-methionine and adenosine triphosphate .
Major Products Formed: The major products formed from these reactions include methylated nucleic acids, proteins, and lipids. Additionally, the compound can be converted into S-adenosyl-L-homocysteine after donating its methyl group .
Scientific Research Applications
Chemistry: In chemistry, S-Adenosyl-L-methionine Disulfate Tosylate is used as a methyl group donor in various synthetic reactions. It is also employed in the study of methylation processes and enzyme mechanisms .
Biology: In biological research, this compound is essential for studying cellular methylation and gene expression. It is used to investigate the role of methylation in DNA and RNA synthesis .
Medicine: Medically, this compound is used in the treatment of liver diseases, depression, and osteoarthritis. It has shown potential in reducing symptoms and improving the quality of life for patients with these conditions .
Industry: In the industrial sector, this compound is used in the production of dietary supplements and pharmaceuticals. It is valued for its stability and effectiveness in various formulations .
Mechanism of Action
S-Adenosyl-L-methionine Disulfate Tosylate exerts its effects by donating a methyl group to various substrates through a process called transmethylation. This process is catalyzed by specific enzymes, such as methyltransferases, which facilitate the transfer of the methyl group to acceptor molecules. The compound plays a crucial role in the synthesis of nucleic acids, proteins, and lipids, and is involved in numerous biochemical pathways, including the methionine cycle and transsulfuration .
Comparison with Similar Compounds
- S-Adenosyl-L-methionine Chloride Dihydrochloride
- S-Adenosyl-L-methionine Iodide
- S-Adenosyl-L-methionine Tosylate
- S-Adenosyl-L-methionine (1,4-butanedisulfonate)
Uniqueness: S-Adenosyl-L-methionine Disulfate Tosylate is unique due to its enhanced stability and effectiveness as a methyl group donor. Its disulfate tosylate form provides better pharmacokinetic properties compared to other salts of S-Adenosyl-L-methionine, making it a preferred choice in both research and industrial applications .
Properties
IUPAC Name |
(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;4-methylbenzenesulfonic acid;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O5S.C7H8O3S.2H2O4S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10;2*1-5(2,3)4/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10);2*(H2,1,2,3,4)/t7-,8+,10+,11+,14+,27?;;;/m0.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCFCHNAIMYBAZ-XQVUROGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N6O16S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
766.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97540-22-2, 375798-65-5, 375798-66-6 | |
Record name | Adenosine, 5′-[[(3S)-3-amino-3-carboxypropyl]methylsulfonio]-5′-deoxy-, sulfate, 4-methylbenzenesulfonate sulfate (1:1:1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97540-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adenosylmethionine tosylate bis(sulfate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097540222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Adenosyl-L-methionine disulfate tosylate, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0375798655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Adenosyl-L-methionine disulfate tosylate, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0375798666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Adenosyl-L-Methionine Disulfate Tosylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | S-ADENOSYL-L-METHIONINE DISULFATE TOSYLATE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R96GHU97Q3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | S-ADENOSYL-L-METHIONINE DISULFATE TOSYLATE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G5PYL0DR1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | S-ADENOSYL-L-METHIONINE DISULFATE TOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/564ROC9U09 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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